2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a benzylamine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize the output of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the complex structure of the piperidine and benzyl groups.
Benzylamine: Contains the benzyl group but lacks the piperidine and cyclopropyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine and benzyl groups.
Uniqueness
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is unique due to its combination of functional groups and complex structure. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H29N3O |
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Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15?,18-/m0/s1 |
InChI Key |
HDTPZJJEXQPPBQ-PKHIMPSTSA-N |
Isomeric SMILES |
CC(C(=O)N1CCCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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